4-methyl-6-oxoheptanoic acid

Description

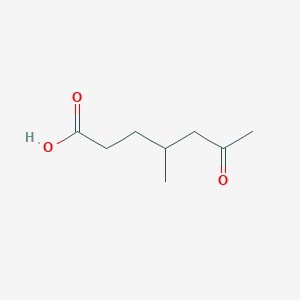

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-7(2)9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUNJJPUXKRNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 6 Oxoheptanoic Acid and Analogous Structures

Chemical Synthesis Approaches

The creation of oxoheptanoic acids and their derivatives can be achieved through several conventional organic synthesis pathways. These routes focus on building the carbon backbone and introducing the necessary functional groups—the carboxylic acid and the ketone.

Direct Synthetic Routes to Oxoheptanoic Acids

Direct synthesis of oxoheptanoic acids often involves carbon-carbon bond-forming reactions that assemble the main chain of the molecule. One common strategy is the acylation of a suitable nucleophile with a derivative of a dicarboxylic acid. For instance, a Grignard reagent or an organocuprate derived from a branched alkyl halide could react with a derivative of succinic acid or glutaric acid to form the ketoacid skeleton.

Another approach involves the use of α,β-unsaturated carbonyl compounds as starting materials. For example, the conjugate addition of a nucleophile to an acceptor like an unsaturated ester can be a powerful tool for constructing the carbon framework, which can then be further modified to yield the target oxoacid.

Oxidation-Based Preparations of Ketocarboxylic Acids

Oxidation reactions are a cornerstone in the synthesis of ketocarboxylic acids. chemistrysteps.com These methods typically start with a precursor molecule that already contains the carbon skeleton, and the ketone and/or carboxylic acid functionalities are introduced through oxidative processes.

A common precursor is a secondary alcohol, which can be oxidized to a ketone. For 4-methyl-6-oxoheptanoic acid, this would involve the oxidation of a corresponding hydroxy acid, namely 4-methyl-6-hydroxyheptanoic acid. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent to milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Alternatively, the oxidation of a cyclic ketone can lead to a dicarboxylic acid, which could then be selectively transformed into a ketoacid. The Baeyer-Villiger oxidation, for instance, converts cyclic ketones into lactones using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). chemistrysteps.comunimi.it Subsequent hydrolysis of the lactone yields a hydroxy acid, which can then be oxidized to the corresponding ketoacid.

The following table summarizes some common oxidizing agents used in the synthesis of ketones and carboxylic acids.

| Oxidizing Agent | Precursor Functional Group | Product Functional Group | Notes |

| Jones Reagent (CrO₃/H₂SO₄) | Secondary Alcohol | Ketone | Strong oxidizing agent, can also oxidize primary alcohols to carboxylic acids. |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone | Milder than Jones reagent, often used for sensitive substrates. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Secondary Alcohol | Ketone | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane | Secondary Alcohol | Ketone | Mild and selective, good for complex molecules. |

| Potassium Permanganate (KMnO₄) | Alkene, Primary Alcohol | Carboxylic Acid | Strong oxidizing agent. mdpi.com |

| Ozonolysis (O₃) | Alkene | Aldehydes or Ketones | The initial ozonide can be worked up to yield different carbonyl compounds. |

| Baeyer-Villiger Oxidation (e.g., mCPBA) | Ketone | Ester (Lactone for cyclic ketones) | Useful for ring-expansion and subsequent formation of hydroxy acids. chemistrysteps.comunimi.it |

Condensation and Addition Reactions in Carbonyl-Containing Acid Synthesis

Condensation and addition reactions are fundamental in constructing the carbon skeleton of molecules like this compound. The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a particularly relevant strategy. libretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For the synthesis of a branched-chain γ-ketoacid, a suitable enolate donor can be added to an α,β-unsaturated ester. For example, the enolate of a ketone could be added to an acrylic ester derivative.

The general mechanism of a Michael reaction involves three main steps:

Enolate formation: A base removes an acidic α-hydrogen from the donor molecule to form a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic attack: The enolate attacks the β-carbon of the α,β-unsaturated acceptor. libretexts.org

Protonation: The resulting enolate is protonated to give the final 1,5-dicarbonyl compound. masterorganicchemistry.com

Aldol (B89426) condensation reactions can also be employed to form carbon-carbon bonds and introduce hydroxyl groups, which can then be oxidized to ketones.

Strategies for Constructing Branched-Chain Oxoacid Skeletons

Building a branched-chain structure like that of this compound requires specific synthetic design. One effective method is the use of organometallic reagents that can introduce the methyl branch. For instance, the reaction of an organocuprate, such as lithium dimethylcuprate, with an appropriate α,β-unsaturated ester can install a methyl group at the β-position.

Another strategy involves starting with a molecule that already contains the methyl branch. For example, a derivative of 4-methylhexanoic acid could be functionalized at the 6-position to introduce the ketone. This might involve halogenation followed by oxidation or a Friedel-Crafts acylation type reaction on a suitable aromatic precursor that is later cleaved. The synthesis of branched-chain fatty acids often relies on the introduction of methyl or other alkyl groups at specific positions in the carbon chain. nih.govgoogle.com

Stereoselective and Chemoenzymatic Synthesis

Introducing chirality into oxoacids like this compound requires stereoselective synthetic methods. This is crucial for applications where a specific enantiomer is desired.

Enantioselective Preparation Techniques for Chiral Oxoacids

The asymmetric synthesis of chiral oxoacids can be achieved through several approaches. One common method is the use of a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, a chiral Lewis acid or a chiral organocatalyst can be used in a Michael addition to create a chiral center with high enantiomeric excess. nih.gov

The "chiral pool" approach is another valuable strategy, where a readily available enantiomerically pure natural product is used as a starting material. wikipedia.orgelsevierpure.comuh.edu For example, a chiral building block derived from an amino acid or a sugar could be elaborated into the target chiral oxoacid.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. rsc.orgresearchgate.netdntb.gov.ua Enzymes such as lipases, esterases, or oxidoreductases can be used to perform highly enantioselective transformations. For example, a racemic mixture of a hydroxy acid precursor to this compound could be resolved using a lipase (B570770) that selectively acylates one enantiomer, allowing for the separation of the two. Alternatively, a prochiral ketone could be asymmetrically reduced by an alcohol dehydrogenase to produce a chiral alcohol, which is then oxidized to the chiral ketoacid. The use of aldolases in biocatalyzed aldol reactions is also a potent tool for constructing extended 2-oxoacid frameworks with high stereoselectivity. nih.gov

The following table summarizes some techniques used in enantioselective synthesis.

| Technique | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Evans' oxazolidinone auxiliaries for stereoselective alkylation. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. | Chiral phosphine (B1218219) ligands in asymmetric hydrogenation; Proline-catalyzed asymmetric aldol reactions. nih.gov |

| Chiral Pool Synthesis | A readily available, enantiomerically pure natural product is used as the starting material. wikipedia.org | Synthesis of complex molecules from amino acids, sugars, or terpenes. elsevierpure.comuh.edu |

| Chemoenzymatic Synthesis | The use of enzymes to perform stereoselective transformations in a synthetic sequence. rsc.orgresearchgate.netdntb.gov.ua | Lipase-catalyzed kinetic resolution of racemic alcohols or esters; Oxidoreductase-catalyzed asymmetric reduction of ketones. |

Enzymatic Transformations in Oxocarboxylic Acid Synthesis

The synthesis of oxocarboxylic acids, including γ-keto acids like this compound, is increasingly benefiting from enzymatic transformations. These biocatalytic methods offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not extensively documented, analogous transformations for β- and γ-keto acids highlight the potential enzymatic routes.

Enzyme-catalyzed reactions for the synthesis of keto acids often involve oxidoreductases, such as alcohol dehydrogenases and keto reductases. These enzymes can catalyze the stereoselective reduction of a ketone to a hydroxyl group or the oxidation of an alcohol to a ketone. For instance, alcohol dehydrogenases have been investigated for the enantioselective reduction of β-keto alkynes, which are precursors to chiral alcohols valuable in pharmaceuticals. Similarly, engineered yeast keto reductases have been employed in the asymmetric reduction of β-keto nitriles. georgiasouthern.edu

Another approach involves cascade reactions where multiple enzymes are used in a one-pot synthesis. This can increase efficiency by minimizing intermediate purification steps. For example, a three-enzyme cascade has been described for the synthesis of 6-hydroxyhexanoic acid, a related compound. researchgate.net Such a cascade could potentially be adapted for the synthesis of this compound by selecting appropriate enzymes for each step.

The table below summarizes some enzymatic transformations relevant to the synthesis of oxocarboxylic acids and their analogs.

| Enzyme Class | Transformation | Substrate Type | Product Type | Reference |

| Alcohol Dehydrogenase | Enantioselective reduction | para-phenyl substituted alkynones | Chiral homopropargyl alcohols | georgiasouthern.edu |

| Keto Reductase | Asymmetric reduction | β-keto nitriles | Chiral β-hydroxy nitriles | georgiasouthern.edu |

| Multi-enzyme Cascade | Sequential reactions | Aldehydes | (S)-2-hydroxycarboxylic acids | researchgate.net |

These examples demonstrate the versatility of enzymes in organic synthesis and suggest that a biocatalytic route to this compound is feasible, likely involving a combination of enzymes to build the carbon skeleton and introduce the required functional groups.

Precursor and Product Analysis in Synthetic Pathways

Accurate analysis of precursors and products is crucial for monitoring reaction progress, determining yield, and characterizing the final compound in the synthesis of this compound and its analogs. A variety of analytical techniques are employed for this purpose, with chromatographic methods being particularly prominent.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of keto acids. rsc.orgsigmaaldrich.com Due to the lack of a strong chromophore in many keto acids, derivatization is often necessary to enhance detection by UV or fluorescence detectors. rsc.org Common derivatization reagents for α-keto acids include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (B120857) (OPD), which react with the α-keto group to form highly fluorescent derivatives. rsc.orgnih.gov These methods provide high sensitivity, with detection limits in the nanomolar range. rsc.org

For more complex mixtures or for structural elucidation, HPLC is often coupled with mass spectrometry (MS). LC-MS methods can provide molecular weight information and fragmentation patterns, aiding in the identification of compounds. nih.govmdpi.com Ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) has been used for the sensitive measurement of branched-chain keto acids in biological tissues. nih.gov This technique also relies on derivatization with OPD to form stable quinoxalinol products that can be readily detected. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile or semi-volatile compounds. Derivatization is typically required to increase the volatility of the carboxylic acids, often through esterification. GC-MS is used in metabolomics studies for the analysis of a wide range of metabolites, including amino and carboxylic acids. uah.edu

The following table summarizes the key analytical techniques used in the analysis of keto acids.

| Analytical Technique | Principle | Derivatization | Detection | Application | Reference |

| HPLC | Separation based on polarity | Often required (e.g., DMB, OPD) | UV, Fluorescence | Quantification of keto acids in various matrices | rsc.orgsigmaaldrich.com |

| LC-MS | Separation by HPLC, detection by MS | Can be used to improve ionization | Mass Spectrometry | Identification and quantification of keto acids | nih.govmdpi.com |

| GC-MS | Separation of volatile compounds | Typically required (e.g., esterification) | Mass Spectrometry | Analysis of volatile and semi-volatile organic compounds | uah.edu |

| NMR Spectroscopy | Analysis of molecular structure based on nuclear magnetic resonance | Not typically required | - | Structural elucidation of precursors and products | georgiasouthern.edu |

These analytical methods provide the necessary tools to effectively monitor and characterize the synthetic pathways leading to this compound and related oxocarboxylic acids.

Biosynthesis and Metabolic Pathways Involving Oxoheptanoic Acid Analogues

Identified Metabolic Roles of Related Branched-Chain Ketoacids

Branched-chain ketoacids (BCKAs) are the α-keto acid analogues of the essential branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. mdpi.comresearchgate.net These ketoacids are crucial intermediates in the catabolism of BCAAs and have significant physiological roles. researchgate.netnih.gov

The primary metabolic functions of related BCKAs include:

Energy Production: In tissues like the liver, BCKAs derived from BCAA catabolism can be further metabolized to produce acetyl-CoA and succinyl-CoA. nih.gov These intermediates then enter the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell. libretexts.org

Gluconeogenesis and Ketogenesis: During periods of fasting or starvation, the carbon skeletons of BCKAs can be used for the synthesis of glucose (gluconeogenesis) or ketone bodies. mdpi.com This is particularly important for supplying energy to the brain and other tissues when glucose levels are low.

Precursors for Biosynthesis: BCKAs serve as precursors for the synthesis of other important molecules, such as branched-chain fatty acids. nih.govmdpi.com For instance, 2-ketoisovalerate, derived from valine, is a precursor for the synthesis of pantothenate (Vitamin B5). nih.gov

Nitrogen Transport: The reversible transamination of BCAAs to BCKAs plays a role in the transport of nitrogen between tissues. In muscle, BCAAs can be transaminated to form glutamate, which can then donate its amino group for the synthesis of alanine. Alanine is transported to the liver, where it can be used for gluconeogenesis, and the nitrogen is safely disposed of as urea. mdpi.com

Elevated levels of BCAAs and their corresponding BCKAs in the blood have been associated with metabolic disorders such as insulin (B600854) resistance and type 2 diabetes. researchgate.netnih.gov In the genetic disorder maple syrup urine disease (MSUD), a deficiency in the enzyme complex responsible for BCKA degradation leads to the toxic accumulation of these ketoacids, causing severe neurological damage. nih.govyoutube.com

| Related Branched-Chain Ketoacid | Corresponding Amino Acid | Key Metabolic Roles |

| α-Ketoisocaproate | Leucine | Ketogenesis, precursor for cholesterol synthesis |

| α-Keto-β-methylvalerate | Isoleucine | Gluconeogenesis, ketogenesis |

| α-Ketoisovalerate | Valine | Gluconeogenesis, precursor for pantothenate synthesis nih.gov |

Enzymatic Mechanisms in Oxoacid Catabolism and Anabolism (General Principles)

The metabolism of oxoacids, including 4-methyl-6-oxoheptanoic acid, is governed by fundamental enzymatic reactions that facilitate their breakdown (catabolism) and synthesis (anabolism).

Catabolic Mechanisms: The catabolism of branched-chain amino acids and their corresponding ketoacids typically involves two key enzymatic steps:

Transamination: The initial step in BCAA catabolism is the removal of the amino group by a class of enzymes called branched-chain aminotransferases (BCATs) . mdpi.com This reversible reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding a BCKA and glutamate. mdpi.com

Oxidative Decarboxylation: The resulting BCKA undergoes an irreversible oxidative decarboxylation reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . nih.govyoutube.com This multi-enzyme complex converts the BCKA into its corresponding acyl-CoA derivative, releasing carbon dioxide. youtube.com The BCKDH complex requires several cofactors, including thiamine (B1217682) pyrophosphate, lipoic acid, FAD, and NAD+. youtube.comyoutube.com

Following these initial steps, the acyl-CoA derivatives are further metabolized through pathways similar to fatty acid β-oxidation, ultimately yielding acetyl-CoA and/or succinyl-CoA, which can enter the citric acid cycle. mdpi.com

Anabolic Mechanisms: Anabolism refers to the metabolic pathways that construct molecules from smaller units. nih.govlumenlearning.com The synthesis of complex molecules like fatty acids and steroids often begins with the central metabolic intermediate, acetyl-CoA . libretexts.org

Key principles of anabolism relevant to oxoacids include:

Carbon Chain Elongation: Fatty acid synthesis, for example, involves the sequential addition of two-carbon units from acetyl-CoA to a growing fatty acid chain. This process is catalyzed by a multi-enzyme complex known as fatty acid synthase.

Reduction Reactions: Anabolic pathways are typically reductive, meaning they involve the addition of electrons. The primary reducing agent in most anabolic pathways is NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). lumenlearning.comlibretexts.org

Energy Input: Anabolic reactions are endergonic, meaning they require an input of energy, which is usually supplied by the hydrolysis of ATP. nih.govlumenlearning.com

Potential Biosynthetic Precursors and Pathways for this compound

While the precise biosynthetic pathway for this compound is not established, its structure suggests potential precursors and enzymatic reactions based on known metabolic pathways. The molecule is a seven-carbon carboxylic acid with a methyl group at the fourth position and a ketone group at the sixth position.

Potential Precursors from Branched-Chain Amino Acid Metabolism: The branched methyl group in this compound is characteristic of metabolites derived from the catabolism of branched-chain amino acids, particularly leucine. The breakdown of leucine produces isovaleryl-CoA, which can be further metabolized to acetyl-CoA. It is conceivable that intermediates from this pathway could be diverted and modified to form the backbone of this compound.

Potential Pathways Involving Fatty Acid Synthesis/Metabolism: The heptanoic acid backbone suggests a relationship to fatty acid metabolism. Fatty acid synthesis typically proceeds via the addition of two-carbon units from malonyl-CoA. However, the synthesis of odd-chain fatty acids can be initiated by propionyl-CoA. A plausible biosynthetic route could involve the condensation of precursors derived from both fatty acid and amino acid metabolism.

A hypothetical pathway could involve:

Initiation: The synthesis could be initiated with a precursor derived from leucine metabolism, such as isovaleryl-CoA, or a related branched-chain acyl-CoA.

Elongation: The initial precursor could undergo one or more rounds of chain elongation, likely involving the addition of a two-carbon unit from malonyl-CoA, in a manner analogous to fatty acid synthesis.

Oxidation: A subsequent oxidation step would be required to introduce the ketone group at the sixth carbon. This could be catalyzed by a dehydrogenase enzyme.

Advanced Analytical Characterization Techniques for 4 Methyl 6 Oxoheptanoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-methyl-6-oxoheptanoic acid from other components in a mixture. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the complexity of the sample matrix.

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. creative-proteomics.com However, due to the low volatility and polar nature of carboxylic acids like this compound, direct injection is often problematic, leading to poor peak shape and thermal degradation. To overcome this, a crucial step in GC method development is derivatization, which converts the analyte into a more volatile and thermally stable form. nih.govmdpi.com

Derivatization: The most common approach is esterification, typically converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). This is often achieved using reagents like methanol (B129727) with an acid catalyst (e.g., H₂SO₄) or diazomethane. jppres.comresearchgate.net Another effective agent is methyl chloroformate. nih.gov This process significantly improves chromatographic performance.

Method Optimization: Key parameters must be optimized for robust separation. mdpi.com This includes selecting the appropriate capillary column, typically a mid-polarity column such as a DB-5 (5% phenyl-methylpolysiloxane) or similar, which provides good resolution for a wide range of organic molecules. mdpi.com The temperature program, carrier gas flow rate, and injector settings are fine-tuned to ensure sharp peaks and adequate separation from other matrix components. A flame ionization detector (FID) offers excellent sensitivity for organic compounds, while coupling the GC to a mass spectrometer (GC-MS) provides definitive identification. jppres.com

Table 1: Example GC Method Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatization Agent | 5% H₂SO₄ in Methanol | Converts the carboxylic acid to its more volatile methyl ester. |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Provides high-resolution separation for semi-polar compounds. |

| Carrier Gas | Helium | Inert gas for carrying the analyte through the column. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Mode | Split (e.g., 10:1 ratio) | Prevents column overloading with concentrated samples. mdpi.com |

| Oven Program | Initial 70°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 min | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification. |

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique and often the method of choice for analyzing polar, non-volatile organic acids without the need for derivatization. creative-proteomics.comwaters.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

Methodologies: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. For carboxylic acids, controlling the pH of the mobile phase is critical. lcms.cz The mobile phase is typically acidified (e.g., with formic acid or phosphoric acid to a pH of around 2.5-3.0) to suppress the ionization of the carboxyl group. lcms.cz This ensures the analyte is in its neutral, protonated form, which increases its retention on the non-polar column and results in symmetrical, sharp peaks. A gradient elution, starting with a high percentage of aqueous buffer and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, is commonly used to elute compounds with varying polarities. Detection is often achieved using a UV detector (at low wavelengths, ~210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). waters.comlcms.cz

Table 2: Typical HPLC Method Parameters for this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) | Standard reversed-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid suppresses analyte ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to elute the analyte. |

| Gradient Program | 5% B to 95% B over 15 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temperature | 30 °C | Maintains consistent retention and selectivity. |

| Detector | UV (210 nm) or Mass Spectrometer (LC-MS) | Provides detection and/or identification. |

For exceedingly complex samples, a single chromatographic separation may not provide sufficient resolution. In such cases, multidimensional or coupled systems like Liquid Chromatography-Gas Chromatography (LC-GC) can be employed. This technique combines the separation power of two different chromatographic methods.

An LC system is first used for a preliminary separation, often to isolate a specific class of compounds from a difficult matrix. For instance, an LC run could separate a sample into fractions containing polar, semi-polar, and non-polar compounds. The fraction containing the organic acids, including this compound, can be collected. This isolated fraction is then transferred to a GC system (after appropriate solvent evaporation and derivatization) for a second, high-resolution separation. This two-dimensional approach dramatically increases peak capacity and selectivity, enabling the analysis of trace-level analytes in challenging matrices like environmental or food samples. lcms.cz

Spectrometric Identification and Structural Elucidation

While chromatography separates compounds, spectrometry is required for their identification and structural confirmation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the definitive tools for this purpose.

Mass spectrometry (MS), particularly when coupled with GC or HPLC, is a primary tool for identifying this compound. nih.gov The mass spectrometer ionizes the molecule and then separates the resulting ions based on their mass-to-charge (m/z) ratio. The molecular weight of this compound (C₈H₁₄O₃) is 158.19 g/mol . nih.gov In an electron ionization (EI) source, typically used in GC-MS, the molecule will form a molecular ion (M⁺˙) at m/z 158.

This molecular ion is often unstable and undergoes fragmentation, breaking apart in a predictable manner that provides a "fingerprint" for the molecule's structure. libretexts.org Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. libretexts.orgquizlet.com

Cleavage next to the ketone could result in the loss of a methyl group (•CH₃) to form an ion at m/z 143, or the loss of an acetyl group (CH₃CO•) to form an ion at m/z 115. A prominent peak is often seen for the acetyl cation itself at m/z 43.

Cleavage next to the carboxylic acid could result in the loss of the hydroxyl group (•OH, m/z 141) or the entire carboxyl group (•COOH, m/z 113).

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a gamma-hydrogen. This compound can undergo a McLafferty rearrangement involving the ketone, leading to the formation of a neutral enol and a charged alkene radical, which could result in a characteristic ion at m/z 58.

Table 3: Predicted Mass Spectral Fragments for this compound

| m/z | Proposed Ion Structure / Loss | Fragmentation Pathway |

| 158 | [C₈H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [M - CH₃]⁺ | Alpha-cleavage at the ketone |

| 115 | [M - COCH₃]⁺ | Alpha-cleavage at the ketone |

| 113 | [M - COOH]⁺ | Alpha-cleavage at the carboxylic acid |

| 58 | [C₃H₆O]⁺˙ | McLafferty rearrangement at the ketone |

| 43 | [CH₃CO]⁺ | Acylium ion from ketone alpha-cleavage |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org Both ¹H NMR and ¹³C NMR experiments would be essential for the unambiguous confirmation of the structure of this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the two different methyl groups, the various methylene (B1212753) groups (CH₂), and the single methine proton (CH). The splitting pattern (multiplicity) of each signal, governed by the number of neighboring protons, would confirm the connectivity.

¹³C NMR Spectroscopy: This experiment reveals the number of chemically distinct carbon atoms in the molecule. For this compound, eight separate signals would be expected, corresponding to each of the eight carbon atoms in its asymmetric structure. The chemical shifts of these signals would confirm the presence of the two carbonyl carbons (ketone and carboxylic acid, typically δ > 170 ppm), the methine carbon, the methylene carbons, and the methyl carbons. thno.orgresearchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could further be used to definitively assign which protons are attached to which carbons and to confirm the entire bonding network of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure-based) | Predicted ¹H NMR (δ, ppm, Multiplicity) | Predicted ¹³C NMR (δ, ppm) |

| C1 (-C OOH) | ~178 | |

| C2 (-C H₂-) | ~2.3 (t) | ~30 |

| C3 (-C H₂-) | ~1.6 (m) | ~35 |

| C4 (-C H-) | ~2.1 (m) | ~32 |

| C5 (-C H₂-) | ~2.5 (d) | ~50 |

| C6 (-C O-) | ~208 | |

| C7 (-C H₃) | ~2.1 (s) | ~30 |

| C4-Methyl (-C H₃) | ~0.9 (d) | ~20 |

| COOH (-OH ) | ~12.0 (s, broad) |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FT-IR spectrum provides a unique molecular fingerprint. For this compound, which possesses both a ketone and a carboxylic acid functional group, the FT-IR spectrum is characterized by specific absorption bands that confirm its structure.

The primary vibrational modes of interest are the stretching vibrations of the carbonyl (C=O) groups and the hydroxyl (O-H) group. The carboxylic acid functional group gives rise to a very broad absorption band due to O-H stretching, typically appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid molecules.

The carbonyl (C=O) stretching vibrations for both the ketone and the carboxylic acid functionalities are also prominent. The C=O stretch of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The ketone C=O stretch is also strong and is generally found in a similar region, approximately 1705-1725 cm⁻¹ for an aliphatic ketone. Due to the proximity of these absorption bands, they may overlap, potentially appearing as a single, broadened, or complex peak in the spectrum. Additionally, C-H stretching vibrations from the methyl and methylene groups are expected in the 2960-2850 cm⁻¹ region.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Alkyl C-H | C-H stretch | 2960 - 2850 | Medium to Strong |

| Ketone C=O | C=O stretch | 1725 - 1705 | Strong |

| Carboxylic Acid C=O | C=O stretch | 1725 - 1700 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

Computational Chemistry and Theoretical Studies of 4 Methyl 6 Oxoheptanoic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in predicting the molecular properties and reactivity of 4-methyl-6-oxoheptanoic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Molecular Properties: Theoretical calculations can accurately predict a range of molecular properties. These computed descriptors are crucial for understanding the molecule's behavior and for identifying it in various chemical contexts. For this compound, key properties have been calculated and are available in public databases. nih.gov

Interactive Data Table: Computed Molecular Properties of this compound

Reactivity Prediction: Quantum chemistry is also used to predict the reactivity of this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the molecule's susceptibility to nucleophilic or electrophilic attack. The distribution of electron density and electrostatic potential maps reveal the most reactive sites on the molecule. For instance, the carbonyl carbon of the ketone and the carboxylic acid group are expected to be primary sites for nucleophilic attack. msu.edu Heuristically-aided quantum chemistry approaches combine these fundamental calculations with empirical rules to predict plausible and feasible reaction pathways. chemrxiv.org

Simulation of Gas-Phase Ion Fragmentation Mechanisms in Mass Spectrometry

Mass spectrometry is a key analytical technique for identifying and structuring elucidating compounds. Computational simulations are vital for interpreting the fragmentation patterns observed in mass spectra. When this compound is analyzed, it is first ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. These ions are then fragmented, and the resulting masses are detected.

Theoretical studies, often using DFT, can model the potential energy surfaces of these fragmentation reactions. researchgate.net This allows researchers to elucidate the most likely fragmentation pathways and the structures of the resulting ions. For oxocarboxylic acids, common fragmentation mechanisms include:

Decarboxylation: Loss of carbon dioxide (CO2), a 44 Da fragment, is a characteristic fragmentation for carboxylic acids. The signal at mass-to-charge ratio (m/z) 44 is often a reliable marker for oxygenated organic aerosols containing carboxylic acids. tandfonline.commdpi.com For the [M-H]⁻ ion of this compound (m/z 157.1), this would lead to a fragment at m/z 113.1.

Water Loss: The loss of a water molecule (H2O), an 18 Da fragment, is also a common pathway.

Alpha Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups can occur. For instance, cleavage next to the ketone group could lead to the loss of an acetyl radical (•CH3CO) or a propyl-carboxylate radical.

McLafferty Rearrangement: Carboxylic acids and ketones with sufficiently long alkyl chains can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. miamioh.edu

A study on the similar compound 4-oxopentanoic acid revealed a concerted mechanism for CO2 elimination from the [M-H]⁻ anion, which involves an intramolecular proton transfer within a pentagonal transition state. researchgate.net Similar complex rearrangements and fragmentation pathways can be computationally explored for this compound to explain its experimental mass spectrum.

Interactive Data Table: Potential Fragment Ions of this compound in Mass Spectrometry ([M-H]⁻ = 157.1 Da)

Conformational Analysis and Stereochemical Modeling

This compound possesses significant conformational flexibility due to several rotatable single bonds in its carbon chain. nih.gov It also contains a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (4R)-4-methyl-6-oxoheptanoic acid and (4S)-4-methyl-6-oxoheptanoic acid. nih.gov

Conformational Analysis: This involves identifying the stable conformations (conformers) of the molecule and determining their relative energies. Conformers are different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods can systematically explore the potential energy surface of the molecule by rotating its bonds. This analysis helps to identify the lowest-energy (most stable) conformations, which are the most populated at a given temperature. Understanding the preferred conformation is crucial as it can influence the molecule's physical properties and its ability to interact with other molecules.

Stereochemical Modeling: Modeling the 3D structures of the (4R) and (4S) enantiomers is essential for understanding their distinct properties, particularly in biological systems where stereospecificity is common. Computational models can predict differences in their spectroscopic properties and interactions with other chiral molecules. The 3D conformer of the molecule can be visualized and manipulated in software to analyze steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ketone oxygen. nih.gov

Structure-Reactivity and Structure-Property Relationships for Oxocarboxylic Acids

Structure-Reactivity:

Acidity: The carboxylic acid group is acidic. The presence of the ketone group, being electron-withdrawing, can slightly increase the acidity of the carboxylic acid through an inductive effect, although this effect is attenuated by the two methylene (B1212753) groups separating the functionalities. msu.edu

Carbonyl Reactivity: Both the carboxylic acid and ketone carbonyl groups are electrophilic and susceptible to nucleophilic attack. Generally, the carbonyl carbon of a ketone is more electrophilic than that of a carboxylic acid. libretexts.org The reactivity of these sites can be influenced by the molecule's conformation, which may cause steric hindrance.

Intramolecular Reactions: The presence of both a nucleophilic site (the enolizable carbons alpha to the ketone) and electrophilic sites (the carbonyl carbons) within the same flexible molecule raises the possibility of intramolecular reactions, such as cyclization, under certain conditions.

Structure-Property:

Hydration: α-Oxocarboxylic acids are known to exist predominantly in their hydrated form (a geminal diol) in aqueous solutions. acs.org While this compound is a γ-oxoacid, the potential for hydration of its ketone group in water could influence its physical and chemical properties.

Polarity and Solubility: The presence of two polar functional groups (carboxyl and keto) makes the molecule moderately polar, conferring some solubility in water and good solubility in polar organic solvents. The alkyl chain contributes to its nonpolar character.

Chirality: The chiral center at C4 means that the molecule can rotate plane-polarized light. The (4R) and (4S) enantiomers will rotate light in equal but opposite directions. This property is crucial for stereospecific synthesis and analysis. nih.gov

Chemical Reactivity and Derivatization Strategies for Functionalization

Reactions Involving the Ketone Moiety

The ketone group in 4-methyl-6-oxoheptanoic acid is susceptible to a variety of nucleophilic addition and reduction reactions, characteristic of carbonyl compounds.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 4-methyl-6-hydroxyheptanoic acid. This transformation can be achieved using various reducing agents. The choice of reagent is crucial for achieving chemoselectivity, particularly when the carboxylic acid group is to be preserved.

| Reducing Agent | Product | Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 4-methyl-6-hydroxyheptanoic acid | Protic solvent (e.g., methanol (B129727), ethanol) |

| Lithium aluminium hydride (LiAlH₄) | 4-methylheptane-1,6-diol | Aprotic solvent (e.g., THF, diethyl ether), followed by aqueous workup |

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols, extending the carbon skeleton.

Condensation Reactions: The ketone can participate in condensation reactions, such as the aldol (B89426) condensation, if an enol or enolate can be formed at the α-carbon. Intramolecular aldol condensation is a possibility for this molecule, which could lead to the formation of cyclic products.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various transformations, primarily involving nucleophilic acyl substitution.

Esterification: One of the most common reactions of the carboxylic acid is its conversion to an ester. This is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Reagent/Method | Product |

| Alcohol (R'OH), H⁺ catalyst | 4-methyl-6-oxoheptanoate ester |

| Thionyl chloride (SOCl₂), then Amine (R'₂NH) | N,N-disubstituted-4-methyl-6-oxoheptanamide |

| Amine (R'₂NH), Coupling agent (e.g., DCC, EDC) | N,N-disubstituted-4-methyl-6-oxoheptanamide |

Derivatization for Application as Synthetic Intermediates and Building Blocks

The ability to selectively functionalize either the ketone or the carboxylic acid moiety, or both, makes this compound a valuable synthetic intermediate.

Derivatization of this compound can lead to a wide array of more complex molecules. For instance, the corresponding γ-lactone, 5,6-dihydro-4-methyl-6-(propan-2-ylidene)-2H-pyran-2-one, can be synthesized through intramolecular reactions. Such lactones are important structural motifs in many natural products and biologically active compounds.

Furthermore, the structural analogue, 6-oxoheptanoic acid, has been utilized as a building block in the synthesis of novel penicillin derivatives, suggesting that this compound could serve a similar role in the development of new pharmaceuticals. The introduction of the methyl group could influence the biological activity and pharmacokinetic properties of the resulting compounds. The derivatization of this keto acid can also be a pathway to the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Applications of 4 Methyl 6 Oxoheptanoic Acid in Chemical Synthesis and Advanced Materials

Utility as Chiral Synthons in Asymmetric Organic Synthesis

4-Methyl-6-oxoheptanoic acid, particularly its chiral enantiomers, holds potential as a valuable building block, or synthon, in asymmetric organic synthesis. The presence of a stereocenter at the C4 position allows for the transfer of chirality to new, more complex molecules. A notable example from the scientific literature highlights the use of (4R)-4-methyl-6-oxoheptanoic acid in the synthesis of (S)-3-methyl-5-oxohexanoic acid. researchgate.net This transformation underscores the utility of the enantiomerically pure form of this compound as a starting material for creating other chiral molecules. The synthesis of specific enantiomers of target molecules is of paramount importance in the pharmaceutical and agrochemical industries, where often only one enantiomer exhibits the desired biological activity.

The general strategy for employing chiral synthons like this compound involves a series of chemical reactions that preserve or transfer the existing stereochemistry to the final product. While detailed research on the broad applicability of this specific compound as a chiral synthon is not extensively documented in the reviewed literature, the principle remains a cornerstone of modern organic chemistry. The bifunctional nature of the molecule, possessing both a carboxylic acid and a ketone group, provides multiple reaction sites for chemists to elaborate the structure while maintaining the crucial stereochemical information.

Table 1: Enantiomers of this compound

| Enantiomer | IUPAC Name |

| (4R) | (4R)-4-methyl-6-oxoheptanoic acid |

| (4S) | (S)-4-methyl-6-oxoheptanoic acid |

Role as Precursors or Intermediates in the Synthesis of Complex Organic Molecules (e.g., natural products, pharmaceuticals)

While direct and extensive evidence for the use of this compound as a precursor in the synthesis of complex natural products or pharmaceuticals is limited in the available scientific literature, its structural motifs are found in various bioactive molecules. For instance, the synthesis of analogues of Pateamine A, a potent natural product with anticancer properties, has utilized the structurally related 6-oxoheptanoic acid as a starting fragment. wgtn.ac.nz This suggests that substituted heptanoic acid derivatives, such as this compound, could potentially serve as valuable intermediates in the synthesis of complex pharmaceutical agents.

Furthermore, a patent for the preparation of intermediates useful in the synthesis of statin derivatives, a class of cholesterol-lowering drugs, describes various substituted heptanoic acid derivatives. google.com Although this compound is not explicitly mentioned, the general synthetic strategies outlined in such patents often accommodate variations in the starting materials, indicating a potential application for this compound in medicinal chemistry. The synthesis of complex molecules often requires multi-step sequences, and compounds like this compound, with their dual functionality, can be strategically employed to build up molecular complexity.

Table 2: Related Keto Acids in the Synthesis of Complex Molecules

| Keto Acid | Application |

| 6-Oxoheptanoic acid | Synthesis of Pateamine A analogues wgtn.ac.nz |

| Substituted Heptanoic Acids | Intermediates for statin derivatives google.com |

Integration into Polymer Architectures and Conjugates (e.g., as linkers)

The scientific literature reviewed does not provide specific examples of this compound being integrated into polymer architectures or used as a linker in conjugates. However, the bifunctional nature of the molecule, with a carboxylic acid at one end and a ketone at the other, presents theoretical possibilities for such applications. The carboxylic acid can be used for esterification or amidation reactions to attach the molecule to a polymer backbone or another molecule. The ketone functionality can also be utilized for various conjugation chemistries, such as the formation of hydrazones or oximes.

Structurally similar molecules, like 6-oxoheptanoic acid, have been investigated for their potential use as linkers. sigmaaldrich.com Linker molecules play a crucial role in various fields, including the development of antibody-drug conjugates (ADCs), where they connect a cytotoxic drug to an antibody. The length and chemical nature of the linker can significantly impact the stability and efficacy of the conjugate. While there is no direct evidence for this compound in this context, its structure suggests it could be explored for similar purposes in materials science and bioconjugation.

General Chemical Reagent Applications in Organic Synthesis

As a bifunctional organic molecule, this compound can be utilized as a versatile reagent in a variety of organic transformations. The carboxylic acid moiety can undergo typical reactions such as esterification, conversion to an acid chloride, or reduction to an alcohol. The ketone group can be subjected to nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions.

A patent describing the preparation of 2,6-dimethyl-4-oxo-heptanoic acid highlights its utility as a versatile intermediate that can be converted into the corresponding 4-oxo ester, hydroxy ester, and 4-hydroxy acid for various applications. google.com By analogy, this compound possesses similar potential for chemical modification. The presence of both a ketone and a carboxylic acid within the same molecule allows for selective reactions at one site while leaving the other intact for subsequent transformations, a valuable strategy in multi-step organic synthesis. For example, the carboxylic acid could be protected, allowing for selective chemistry to be performed at the ketone, followed by deprotection and further reaction at the acid. This versatility makes it a potentially useful, though not widely documented, tool for the synthetic organic chemist.

Environmental Occurrence and Degradation Pathways of Oxocarboxylic Acids

Formation in Atmospheric Chemical Processes (e.g., ozone reactions)

Current scientific literature does not provide specific details on the formation of 4-methyl-6-oxoheptanoic acid through atmospheric chemical processes such as ozone reactions. While it is understood that oxocarboxylic acids can be formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), specific pathways leading to the formation of this compound have not been documented.

In general, the ozonolysis of alkenes is a known atmospheric process that can lead to the formation of carbonyls and carboxylic acids. For branched-chain alkenes, these reactions could theoretically produce branched-chain oxoacids. The reaction involves the cleavage of the carbon-carbon double bond by ozone, leading to the formation of an unstable primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. Subsequent reactions of the Criegee intermediate can lead to the formation of various oxygenated products, including carboxylic acids. However, specific studies identifying this compound as a product of such reactions are not available.

Similarly, the photooxidation of larger branched-chain hydrocarbons or terpenoids, such as citronellol, which shares a structural similarity, is a source of various oxygenated compounds in the atmosphere. These reactions, initiated by hydroxyl radicals (•OH), can lead to a cascade of oxidation steps, potentially forming keto-acids. Despite this, the specific formation of this compound from these precursors has not been reported in the reviewed literature.

Identification in Environmental Samples (e.g., marine aerosols)

There is no specific mention in the reviewed scientific literature of the identification of this compound in environmental samples such as marine or terrestrial aerosols. Analytical studies of atmospheric aerosols have identified a wide variety of organic compounds, including a range of dicarboxylic acids, oxocarboxylic acids, and other polar compounds. These analyses are typically conducted using techniques such as gas chromatography-mass spectrometry (GC-MS) following solvent extraction and chemical derivatization.

While these methods are capable of identifying a broad spectrum of organic acids, and numerous studies have cataloged the organic composition of aerosols from different environments, this compound has not been listed as an identified compound in the available research. This indicates that if it is present, its concentration is likely below the detection limits of the analytical methods used, or it is not a major secondary organic aerosol (SOA) product from common precursors.

The table below summarizes the classes of compounds typically identified in atmospheric aerosols, none of which explicitly include this compound.

| Compound Class | Examples Found in Aerosols |

| Dicarboxylic Acids | Oxalic acid, Malonic acid, Succinic acid, Azelaic acid |

| Oxocarboxylic Acids | Glyoxylic acid, Pyruvic acid |

| Fatty Acids | Palmitic acid, Stearic acid |

| Sugars | Levoglucosan, Glucose, Fructose |

Abiotic and Biotic Degradation Mechanisms of Branched-Chain Oxoacids in Natural Systems

Specific abiotic and biotic degradation mechanisms for this compound in natural systems have not been detailed in the scientific literature. However, general principles of the degradation of branched-chain organic acids can be considered to infer potential pathways.

Abiotic Degradation: Abiotic degradation in the environment could potentially occur through photolysis (degradation by sunlight) if the molecule contains chromophores that absorb light in the solar spectrum. The ketone group in this compound could make it susceptible to photochemical reactions. However, without specific experimental data, the rate and products of such degradation are unknown.

Biotic Degradation: The biodegradation of branched-chain alkanoic acids by microorganisms is known to occur, although the presence of methyl branching can influence the degradation pathway and rate compared to their straight-chain counterparts. The primary mechanism for the degradation of fatty acids is β-oxidation. For a branched-chain acid like this compound, the methyl group at the C4 position would likely require alternative enzymatic pathways.

Microbial degradation of branched-chain fatty acids can involve:

α-oxidation: The removal of one carbon atom from the carboxyl end.

ω-oxidation: Oxidation at the terminal methyl group, leading to the formation of a dicarboxylic acid.

These pathways allow microorganisms to bypass the methyl branch that might otherwise inhibit the standard β-oxidation process. It is plausible that microbial consortia in soil and water could degrade this compound through a combination of these pathways. However, studies specifically investigating the microbial degradation of this compound are not available. Research on the biodegradation of similarly structured compounds suggests that while degradation is possible, it may be slower than for linear acids. nih.gov

| Degradation Pathway | Description | Relevance to Branched-Chain Acids |

| β-oxidation | Sequential removal of two-carbon units from the carboxyl end. | Can be sterically hindered by methyl branches. |

| α-oxidation | Removal of a single carbon from the carboxyl end. | A common pathway to bypass β-position branches. |

| ω-oxidation | Oxidation of the terminal methyl group to a carboxylic acid. | Creates a dicarboxylic acid, allowing for β-oxidation from both ends. |

Future Research Directions and Unexplored Avenues for 4 Methyl 6 Oxoheptanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For 4-methyl-6-oxoheptanoic acid, moving beyond traditional synthetic routes is crucial. Future research should focus on pioneering methodologies that are not only novel but also sustainable.

One promising avenue is the exploration of biocatalysis . The use of engineered enzymes and whole-cell systems for the synthesis of keto acids is a rapidly advancing field. Research could be directed towards identifying or engineering enzymes, such as those from the transaminase or dehydrogenase families, that can stereoselectively introduce the methyl group and ketone functionality onto a heptanoic acid backbone or a related precursor. This approach offers the potential for high selectivity under mild reaction conditions, significantly reducing the environmental impact compared to conventional chemical methods.

Another area ripe for investigation is photoredox catalysis . Recent advancements have demonstrated the utility of visible-light-mediated reactions for the synthesis of complex molecules. A potential research direction could involve the development of a photoredox-catalyzed dual decarboxylative coupling, which has been shown to be effective for the synthesis of other γ-keto acids. This method could utilize readily available starting materials and proceed under ambient conditions, aligning with the goals of sustainable chemistry.

Furthermore, the use of innovative solvent systems , such as deep eutectic solvents (DESs), should be explored. These solvents are often biodegradable, non-toxic, and can also act as catalysts, offering a greener alternative to traditional organic solvents. Investigating the synthesis of this compound in a DES could lead to a more sustainable and efficient process.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of specific enzymes (e.g., transaminases, dehydrogenases). |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of novel photocatalytic systems for C-C bond formation. |

| Deep Eutectic Solvents | Environmentally benign, potential for catalytic activity, ease of recycling. | Screening of DES compositions for optimal solubility and reactivity. |

Advancement of Analytical Techniques for Trace-Level Detection and Metabolomics Studies

To understand the potential biological significance of this compound, the development of highly sensitive and specific analytical methods for its detection and quantification in complex biological matrices is essential. Future research in this area should focus on overcoming the challenges associated with the analysis of keto acids, such as their inherent instability and polarity.

Advanced chromatographic and mass spectrometric techniques will be at the forefront of this research. The development of methods based on Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a key objective. These methods offer high resolution and sensitivity, which are critical for trace-level detection. Research should focus on optimizing sample preparation, chromatographic separation, and mass spectrometric parameters specifically for this compound.

The use of chemical derivatization to enhance detection is another important research direction. Reagents that react specifically with the ketone or carboxylic acid functionalities can be employed to improve chromatographic behavior and ionization efficiency in mass spectrometry. Investigating novel derivatization agents that are stable and provide high reaction yields will be crucial.

Furthermore, the application of these advanced analytical techniques in metabolomics studies is a significant unexplored avenue. By profiling the metabolome of biological systems, it may be possible to identify the presence of this compound and correlate its levels with specific physiological or pathological states. This could provide the first clues about its endogenous or exogenous origins and its potential role as a biomarker.

| Analytical Technique | Key Advantages | Future Research Focus |

| UHPLC-MS/MS | High sensitivity, high throughput, and specificity. | Method development for complex matrices, and isomer separation. |

| Chemical Derivatization | Improved volatility, chromatographic separation, and ionization. | Exploration of novel, stable, and high-yield derivatizing agents. |

| Metabolomics | Untargeted screening for the presence and correlation with biological states. | Application in various biological models to identify potential pathways. |

Further Elucidation of Biochemical Roles and Molecular Interactions

The biochemical significance of this compound is currently unknown. Future research must be directed towards elucidating its potential roles in metabolic pathways and its interactions with biological macromolecules.

Given its structure as a γ-keto acid, it is plausible that it could serve as an intermediate in fatty acid metabolism or amino acid catabolism. Research should investigate its potential as a substrate for various enzymes, such as dehydrogenases, decarboxylases, or transaminases. In vitro enzymatic assays with purified enzymes or cell lysates could be employed to screen for potential metabolic transformations.

Another important area of investigation is its potential role as a signaling molecule . Many small molecule metabolites are now recognized as key regulators of cellular processes. Studies could explore whether this compound can bind to and modulate the activity of receptors or other proteins, thereby influencing cellular signaling pathways.

The structural similarity to other biologically active keto acids also warrants investigation into its potential as a biomarker for certain diseases. By developing the sensitive analytical methods described in the previous section, researchers can screen for the presence of this compound in clinical samples from patients with various metabolic disorders.

| Research Area | Approach | Potential Outcome |

| Metabolic Pathways | In vitro enzymatic assays, stable isotope tracing in cell culture. | Identification of enzymes that metabolize the compound and its metabolic fate. |

| Cellular Signaling | Receptor binding assays, and analysis of downstream signaling events. | Discovery of novel signaling roles and molecular targets. |

| Biomarker Discovery | Targeted analysis in clinical samples from various disease cohorts. | Identification as a potential diagnostic or prognostic marker. |

Exploration of Emerging Applications in Specialized Chemical and Material Sciences

The unique combination of a carboxylic acid and a ketone functional group, along with a branched alkyl chain, makes this compound an intriguing building block for the synthesis of novel materials and specialty chemicals.

In the field of polymer chemistry , the ketone functionality can be utilized for post-polymerization modification. For instance, this compound could be incorporated into a polymer backbone, and the ketone groups could then be used as reactive handles for cross-linking or for the attachment of other functional molecules, such as drugs or imaging agents. This could lead to the development of new functional polymers with tailored properties.

The bifunctional nature of the molecule also makes it a candidate for the synthesis of specialty chemicals . For example, it could serve as a precursor for the synthesis of lactones, lactams, or other heterocyclic compounds, which are important structural motifs in many pharmaceuticals and agrochemicals. The methyl branch could influence the physical and biological properties of these resulting compounds.

Furthermore, the potential for this compound to act as a linker molecule in bioconjugation should be explored. The carboxylic acid can be activated to react with amine groups on proteins or other biomolecules, while the ketone can be used for specific ligation chemistries, such as oxime formation. This dual functionality could be advantageous for creating well-defined bioconjugates for various applications in biotechnology and medicine.

| Application Area | Potential Use | Research Focus |

| Polymer Chemistry | Functional monomer for polymerization, cross-linking agent. | Synthesis of novel polymers and investigation of their material properties. |

| Specialty Chemicals | Precursor for heterocyclic compounds (e.g., lactones, lactams). | Development of synthetic routes to valuable fine chemicals. |

| Bioconjugation | Bifunctional linker for attaching molecules to proteins or surfaces. | Exploration of ligation strategies and applications in diagnostics and therapeutics. |

Q & A

Q. What are the established synthetic routes for 4-methyl-6-oxoheptanoic acid?

Methodological Answer: The synthesis typically involves esterification followed by ketalization. For example:

Esterification : React this compound with methanol under acidic conditions to form methyl 4-methyl-6-oxoheptanoate.

Ketal Formation : Treat the ester with ethylene glycol and p-toluenesulfonic acid in refluxing benzene to yield the ethylene ketal derivative, stabilizing the ketone group .

Key Considerations : Monitor reaction progress via TLC and optimize solvent purity to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H and ¹³C NMR : Assign peaks to confirm methyl (δ 1.0–1.5 ppm), ketone (δ 2.1–2.5 ppm), and carboxylic acid (δ 10–12 ppm) groups.

- CD Spectroscopy : Resolve enantiomeric configurations in chiral derivatives (e.g., lactones) by analyzing Cotton effects .

- IR Spectroscopy : Validate carbonyl stretches (1712 cm⁻¹ for ketones, 1735 cm⁻¹ for esters) .

Q. How should researchers address stability issues during storage of this compound?

Methodological Answer:

- Storage Conditions : Store at 4°C in amber vials to prevent photodegradation. For long-term stability, use -80°C with desiccants .

- Solvent Compatibility : Avoid protic solvents (e.g., water) to minimize hydrolysis; use anhydrous DMSO for dissolution .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be experimentally designed?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) with hexane/isopropanol mobile phases.

- Synthetic Resolution : Convert the acid to diastereomeric esters (e.g., using (R)- or (S)-mandelic acid) and separate via recrystallization .

Validation : Confirm enantiopurity using polarimetry and CD spectroscopy .

Q. How should contradictions in spectral data interpretation be resolved?

Methodological Answer:

Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).

Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Contextual Analysis : Reconcile discrepancies by reviewing synthetic steps (e.g., unexpected stereochemical outcomes) and contamination risks .

Q. What strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

Q. How can researchers validate synthetic intermediates in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.

- In-Situ Monitoring : Employ LC-MS or inline IR to track intermediate formation .

Data Handling & Research Design

Q. What methodologies ensure reproducibility in synthesizing this compound?

Methodological Answer:

Q. How should large datasets (e.g., NMR, chromatographic) be presented in publications?

Methodological Answer:

- Raw Data : Archive in supplementary materials or appendices.

- Processed Data : Highlight key peaks/retention times in the main text with error margins (e.g., ±0.05 ppm for NMR) .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent yields in the ketalization of this compound esters?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.